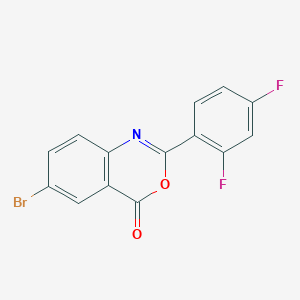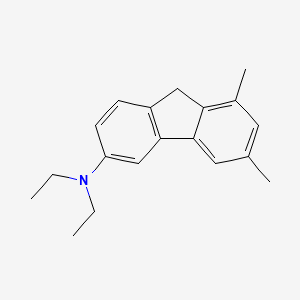
Benzenesulfonamide, N-(2-hydroxyethyl)-2,3-dimethyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is an organic compound that belongs to the class of sulphonamides It is characterized by the presence of a sulphonamide group attached to a xylenesulphonamide backbone, with a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide typically involves the reaction of 2,3-xylenesulphonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonamide group can be reduced to form amines.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulphonamides.
科学的研究の応用
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulphonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): A general-purpose buffer used in biological research.
N-(2-Hydroxyethyl)-2-pyrrolidone: Used in the production of polymers and as a solvent.
Uniqueness
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is unique due to its specific structural features, such as the xylenesulphonamide backbone and hydroxyethyl substituent. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
25959-70-0 |
|---|---|
分子式 |
C10H14N2O5S |
分子量 |
274.30 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2,3-dimethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-7-5-9(12(14)15)6-10(8(7)2)18(16,17)11-3-4-13/h5-6,11,13H,3-4H2,1-2H3 |
InChIキー |
MIBWEBONCRNTAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
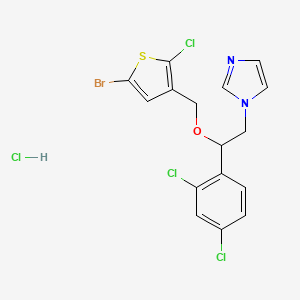

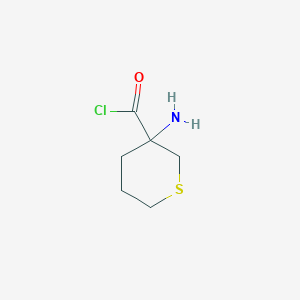

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
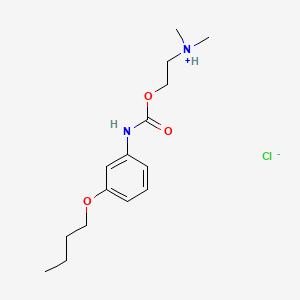
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
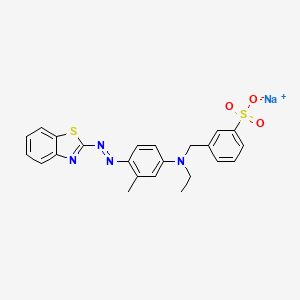
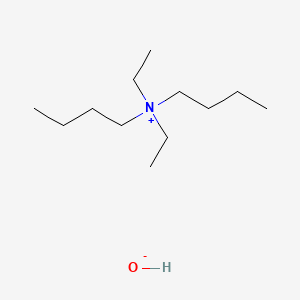
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
